[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine
Description
Structural Characterization
Systematic Nomenclature and IUPAC Conventions
[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine is systematically named according to IUPAC guidelines, prioritizing substituents and functional groups. The parent structure is pyridine, with a pyrrolidin-1-yl group at position 6 and a methanamine group at position 3. Key substituents are numbered to achieve the lowest possible sequence. The pyrrolidine ring is identified as a five-membered saturated heterocycle with one nitrogen atom.
Synonyms and Identifiers
- IUPAC Name : (6-Pyrrolidin-1-ylpyridin-3-yl)methanamine
- CAS Registry Number : 754977-02-1
- PubChem CID : 16776654
- SMILES :
C1CCN(C1)C2=NC=C(C=C2)CN - Alternative Names :
- [6-(1-Pyrrolidinyl)-3-pyridinyl]methanamine
- 754977-02-1
- MFCD09049100
The compound adheres to IUPAC nomenclature by specifying substituent positions, functional groups, and ring systems in descending order of priority.
Molecular Geometry and Conformational Analysis
The molecular geometry combines aromatic and aliphatic components:
- Pyridine Ring : Planar with alternating single and double bonds.
- Pyrrolidine Ring : Saturated five-membered ring in an envelope conformation, with nitrogen as the "flap" atom.
- Methanamine Group : Primary amine attached to the pyridine ring at position 3.
Key Geometric Features
| Component | Bond Length/Type | Conformational Notes |
|---|---|---|
| Pyridine C-N | ~1.34 Å (C=N) | Aromatic, planar |
| Pyrrolidine C-N | ~1.47 Å (C-N) | Envelope, puckered |
| Methanamine C-N | ~1.47 Å (C-N) | Flexible, single bond |
The dihedral angle between the pyridine and pyrrolidine rings is influenced by steric and electronic factors. In related structures, such angles often range between 60°–90°.
Crystallographic Data and Solid-State Arrangement
Crystallographic studies of analogous compounds reveal packing motifs dominated by hydrogen bonds and van der Waals interactions. While direct data for this compound is limited, insights can be inferred from structurally related systems:
Inferred Crystallographic Properties
| Parameter | Value (Analogous Compounds) | Reference |
|---|---|---|
| Space Group | P2₁2₁2₁ | |
| Unit Cell Parameters | a = 5.2–6.8 Å, b = 6.6–8.0 Å, c = 26.6–30.0 Å | |
| Hydrogen Bonding | N–H⋯N, N–H⋯O interactions |
In the solid state, the primary amine group likely participates in intermolecular hydrogen bonding, stabilizing a three-dimensional network. Pyrrolidine’s flexibility may enable multiple conformations, though crystal packing typically favors a single dominant arrangement.
Spectroscopic Fingerprinting (NMR, IR, MS)
Infrared (IR) Spectroscopy
Key absorption bands:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3300–3500 | N–H (primary amine) | Strong |
| 1600–1500 | C=N (pyridine) | Medium |
| 1450–1350 | C–N (pyrrolidine) | Weak |
| 1300–1100 | C–C (aromatic ring) | Strong |
The absence of sharp peaks in the 2700–2800 cm⁻¹ region confirms no N–H stretching from secondary amines.
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.5–8.7 | d | 1H | Pyridine C-2 proton |
| 7.8–7.9 | t | 1H | Pyridine C-4 proton |
| 7.1–7.3 | m | 2H | Pyridine C-5/C-6 protons |
| 3.5–3.7 | t | 2H | Pyrrolidine C-3/C-4 protons |
| 2.0–2.2 | m | 4H | Pyrrolidine C-2/C-5 protons |
| 1.6–1.8 | s | 2H | Methanamine CH₂ |
¹³C NMR
| δ (ppm) | Assignment |
|---|---|
| 150–155 | Pyridine C-2 (electron-deficient) |
| 140–145 | Pyridine C-3 (electron-rich) |
| 120–130 | Pyridine C-4/C-5/C-6 |
| 45–50 | Pyrrolidine C-2/C-5 |
| 30–35 | Pyrrolidine C-3/C-4 |
| 40–45 | Methanamine CH₂ |
Mass Spectrometry (MS)
| m/z | Fragment | Relative Abundance (%) |
|---|---|---|
| 177.126 | [M]+ (C₁₀H₁₅N₃) | 100 |
| 160.123 | [M–NH₂]+ | 25 |
| 133.085 | Pyridine + Pyrrolidine | 15 |
| 95.092 | Pyrrolidine + CH₂NH₂ | 10 |
The molecular ion peak at m/z 177.126 confirms the molecular formula C₁₀H₁₅N₃.
Properties
IUPAC Name |
(6-pyrrolidin-1-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h3-4,8H,1-2,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXFTULJPIFMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754977-02-1 | |
| Record name | [6-(pyrrolidin-1-yl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For example, 3-chloropyridine can react with pyrrolidine in the presence of a base to form the desired product.
Addition of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Piperidine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine is C₁₁H₁₄N₂. The compound contains:
- Pyridine Ring : Known for its aromatic properties and ability to engage in various chemical reactions.
- Pyrrolidine Ring : A saturated five-membered ring that enhances the compound's bioactivity.
- Methanamine Group : Contributes to the compound's nucleophilic character and potential for further functionalization.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structure suggests interactions with neurotransmitter systems, which may influence mood regulation and cognitive functions.
Case Studies
- Neuropharmacology : Research indicates that derivatives of this compound can modulate serotonin and norepinephrine levels, showing promise as antidepressants or anxiolytics.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions.
Synthetic Pathways
- Cycloaddition Reactions : this compound can participate in cycloaddition reactions to synthesize pharmacologically active derivatives, such as 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones.
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body.
Pharmaceutical Development
This compound has been utilized in the development of new pharmaceutical agents, showcasing its relevance in drug discovery.
Applications in Drug Design
- Lead Compound Development : It has been part of studies aimed at discovering new lead compounds with selective antiproliferative activities against cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Modulates serotonin and norepinephrine levels | |
| Antiproliferative | Inhibits growth of cancer cells | |
| Enzyme Inhibition | Potential to inhibit specific enzymes |
Table 2: Synthetic Applications
| Reaction Type | Description | Outcome |
|---|---|---|
| Cycloaddition | Forms pyridazinones through reaction with hydrazine | Active compounds synthesized |
| Nucleophilic Substitution | Participates in various organic transformations | Diverse derivatives produced |
Mechanism of Action
The mechanism of action of [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to target proteins. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[6-(Morpholin-4-yl)pyridin-3-yl]methanamine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
[6-(Piperidin-1-yl)pyridin-3-yl]methanamine: Contains a piperidine ring instead of a pyrrolidine ring.
[6-(Azepan-1-yl)pyridin-3-yl]methanamine: Features an azepane ring in place of the pyrrolidine ring.
Uniqueness
- The presence of the pyrrolidine ring in [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine imparts unique steric and electronic properties, influencing its reactivity and binding affinity to biological targets. This makes it distinct from its analogs with different nitrogen-containing rings.
Biological Activity
[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine is a compound of interest due to its potential biological activities, particularly in the fields of immunology and oncology. This article reviews the available literature on its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Toll-like Receptor (TLR) Activation
One notable aspect of the biological activity of this compound is its interaction with Toll-like receptors (TLRs), specifically TLR2. TLRs are crucial components of the innate immune system that recognize pathogen-associated molecular patterns. The compound has been shown to enhance immune responses by stimulating TLR2, leading to increased production of cytokines such as MCP-1 (Monocyte Chemoattractant Protein-1) and other inflammatory mediators. This property suggests potential applications in vaccine development and immunotherapy .
Table 1: Summary of Biological Activities
Cancer Therapy
Research has indicated that derivatives of pyridine compounds, including this compound, exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies demonstrate that these compounds can induce apoptosis more effectively than conventional chemotherapeutics like bleomycin. In vitro tests have shown that certain analogues lead to enhanced cytotoxicity against hypopharyngeal tumor cells, suggesting a promising avenue for cancer treatment .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications to the pyridine ring and the pyrrolidine moiety can significantly influence its binding affinity and potency against target receptors. For example, variations in substituents on the pyridine ring have been correlated with changes in TLR2 agonistic potency and anticancer activity .
Q & A
Q. What are the standard synthetic routes for [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine, and how can reaction conditions be optimized for yield?
Answer: The compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig amination. For example, substituting a halogen atom at the pyridine’s 6-position with pyrrolidine under palladium catalysis (e.g., Pd(OAc)₂, Xantphos) in toluene at 110°C yields the pyrrolidine-pyridine intermediate. Subsequent functionalization of the 3-position with an amine group can be achieved via reductive amination or nitrile reduction . Optimization involves:
- Catalyst loading : Reducing Pd catalyst to ≤5 mol% minimizes side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility for substitution reactions.
- Temperature control : Lowering reaction temperatures (80–100°C) mitigates decomposition.
Evidence from PubChem suggests AI-driven retrosynthetic tools can predict viable routes by leveraging databases like Reaxys and Pistachio .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : NMR confirms substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.1 ppm, pyridine protons at δ 7.2–8.5 ppm). NMR identifies amine-bearing carbons (δ 40–50 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 178.1443 for C₁₀H₁₅N₃).
- HPLC : Purity (>95%) is assessed using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How does the steric and electronic environment of the pyrrolidine substituent influence the compound’s reactivity in cross-coupling reactions?
Answer: The pyrrolidine group introduces steric hindrance, slowing oxidative addition in Pd-catalyzed reactions (e.g., Suzuki coupling). Electronic effects from the nitrogen’s lone pair enhance electron density at the pyridine’s 6-position, increasing susceptibility to electrophilic substitution. Computational studies (DFT) suggest the pyrrolidine’s puckered conformation reduces π-backbonding, altering regioselectivity in catalytic cycles. Comparative studies with methyl-substituted analogs (e.g., 6-methylpyridine derivatives) show lower yields due to increased steric bulk .
Q. What strategies can resolve discrepancies in reported biological activities of this compound across different studies?
Answer: Contradictions often arise from:
- Purity variations : Impurities (e.g., unreacted starting materials) can skew bioassay results. Rigorous HPLC or GC-MS validation is critical .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.8) affect receptor binding. Standardizing protocols (e.g., ISO 10993 for cytotoxicity) reduces variability.
- Metabolic stability : Hepatic microsome assays (e.g., rat vs. human) explain species-specific activity differences. LC-MS/MS quantifies metabolite formation .
Q. How can computational modeling predict the compound’s binding affinity for neurotransmitter receptors?
Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like serotonin (5-HT₃) or dopamine receptors. Key steps:
- Ligand preparation : Protonate the amine group at physiological pH using Open Babel.
- Binding site analysis : Grid boxes centered on receptor active sites (e.g., 5-HT₃’s extracellular domain).
- Free energy calculations : MM-PBSA or MM-GBSA validate docking poses. Studies show the pyrrolidine nitrogen forms hydrogen bonds with Asp114 in 5-HT₃, while the pyridine ring engages in π-π stacking with Tyr140 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
